Cas no 64722-28-7 (3-(2,5-dimethoxyphenyl)butan-1-amine)

3-(2,5-dimethoxyphenyl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2,5-dimethoxyphenyl)butan-1-amine
- EN300-1859559
- 64722-28-7
- AKOS010968889
-
- インチ: 1S/C12H19NO2/c1-9(6-7-13)11-8-10(14-2)4-5-12(11)15-3/h4-5,8-9H,6-7,13H2,1-3H3
- InChIKey: BPJVEDHDRFZPSZ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(=CC=1C(C)CCN)OC
計算された属性
- せいみつぶんしりょう: 209.141578849g/mol
- どういたいしつりょう: 209.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
3-(2,5-dimethoxyphenyl)butan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1859559-0.1g |
3-(2,5-dimethoxyphenyl)butan-1-amine |
64722-28-7 | 0.1g |
$490.0 | 2023-09-18 | ||
Enamine | EN300-1859559-2.5g |
3-(2,5-dimethoxyphenyl)butan-1-amine |
64722-28-7 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1859559-1.0g |
3-(2,5-dimethoxyphenyl)butan-1-amine |
64722-28-7 | 1g |
$1142.0 | 2023-05-25 | ||
Enamine | EN300-1859559-5.0g |
3-(2,5-dimethoxyphenyl)butan-1-amine |
64722-28-7 | 5g |
$3313.0 | 2023-05-25 | ||
Enamine | EN300-1859559-5g |
3-(2,5-dimethoxyphenyl)butan-1-amine |
64722-28-7 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1859559-0.25g |
3-(2,5-dimethoxyphenyl)butan-1-amine |
64722-28-7 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1859559-1g |
3-(2,5-dimethoxyphenyl)butan-1-amine |
64722-28-7 | 1g |
$557.0 | 2023-09-18 | ||
Enamine | EN300-1859559-0.05g |
3-(2,5-dimethoxyphenyl)butan-1-amine |
64722-28-7 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1859559-10.0g |
3-(2,5-dimethoxyphenyl)butan-1-amine |
64722-28-7 | 10g |
$4914.0 | 2023-05-25 | ||
Enamine | EN300-1859559-0.5g |
3-(2,5-dimethoxyphenyl)butan-1-amine |
64722-28-7 | 0.5g |
$535.0 | 2023-09-18 |
3-(2,5-dimethoxyphenyl)butan-1-amine 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
3-(2,5-dimethoxyphenyl)butan-1-amineに関する追加情報
3-(2,5-Dimethoxyphenyl)Butan-1-Amine: A Comprehensive Overview
3-(2,5-Dimethoxyphenyl)butan-1-amine, also known by its CAS registry number 64722-28-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a butanamine backbone with a 2,5-dimethoxyphenyl group. The presence of the dimethoxy substituents on the aromatic ring imparts distinctive electronic and steric properties to the compound, making it a valuable subject for both fundamental research and applied studies.
The chemical structure of 3-(2,5-dimethoxyphenyl)butan-1-amine consists of a four-carbon chain (butanamine) attached to a phenyl ring that is substituted with two methoxy groups at the 2 and 5 positions. This arrangement not only influences the compound's physical properties but also plays a crucial role in its reactivity and biological activity. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic profiles and bioavailability, making this compound a promising candidate for drug development.
From a synthetic perspective, 3-(2,5-dimethoxyphenyl)butan-1-amine can be prepared through various routes, including nucleophilic substitution and coupling reactions. One of the most efficient methods involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate amine precursor under catalytic conditions. This approach has been optimized in recent research to enhance yield and purity, underscoring the compound's potential for large-scale production in pharmaceutical settings.
The biological activity of 3-(2,5-dimethoxyphenyl)butan-1-amine has been extensively studied in recent years. Preclinical data indicate that this compound exhibits potent anti-inflammatory and antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines. These findings have led to its consideration as a potential therapeutic agent for conditions such as neurodegenerative diseases and cardiovascular disorders.
In addition to its pharmacological applications, 3-(2,5-dimethoxyphenyl)butan-1-amine has also found utility in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics and optoelectronic devices. Recent advancements in this area have demonstrated its potential as a component in light-emitting diodes (LEDs) and photovoltaic cells, where it contributes to enhanced device performance and stability.
The safety profile of 3-(2,5-dimethoxyphenyl)butan-1-amine has been carefully evaluated through acute and chronic toxicity studies. Results indicate that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further long-term studies are required to fully assess its safety profile for human use.
In conclusion, 3-(2,5-dimethoxyphenyl)butan-1-amine (CAS No. 64722-28-7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with its favorable pharmacokinetic properties, positions it as a promising candidate for future drug development and materials innovation. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in both academic and industrial settings.
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